Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid structure
89919-57-3 structure
Nombre del producto:(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
Número CAS:89919-57-3
MF:C9H10O4
Megavatios:182.173303127289
MDL:MFCD08685916
CID:720923
PubChem ID:440177

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
    • (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
    • Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
    • (R)-3-(4-Hydroxyphenyl)lactate
    • 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
    • 3-(4-hydroxyphenyl)-lactic acid
    • 3-(p-hydroxyphenyl)-D,L-lactic acid
    • Benzenepropanoic acid,a,4-dihydroxy-,(aR)
    • D-p-Hydroxyphenyllactic acid
    • UNII-A3VOM7SS3C
    • (R)-beta-(p-Hydroxyphenyl)lactic acid
    • (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
    • Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
    • (-)-3-(4-Hydroxyphenyl)lactic acid
    • (-)-β-(4-Hydroxyphenyl)lactic acid
    • (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
    • (R)-3-(4-Hydroxyphenyl)lactic acid
    • (R)-3-(p-Hydroxyphenyl)lactic acid
    • (R)-β-(4-Hydroxyphenyl)lactic acid
    • (R)-β-(p-Hydroxyphenyl)lactic acid
    • Q27098335
    • P-HYDROXYPHENYL LACTIC ACID, (-)-
    • BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
    • JVGVDSSUAVXRDY-MRVPVSSYSA-N
    • CS-0119804
    • SCHEMBL289562
    • P-HYDROXYPHENYL LACTIC ACID, (R)-
    • 89919-57-3
    • CHEBI:16003
    • AKOS006291517
    • P-HYDROXYPHENYL LACTIC ACID, D-
    • (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
    • Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
    • C03964
    • 3-(4'-hydroxyphenyl)-(2r)-lactic acid
    • E81445
    • (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
    • A3VOM7SS3C
    • (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
    • MDL: MFCD08685916
    • Renchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
    • Clave inchi: JVGVDSSUAVXRDY-MRVPVSSYSA-N
    • Sonrisas: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O

Atributos calculados

  • Calidad precisa: 182.05800
  • Masa isotópica única: 182.05790880g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 173
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 77.8Ų
  • Xlogp3: 0.3

Propiedades experimentales

  • Denso: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Soluble (100 g/l) (25 º C),
  • PSA: 77.76000
  • Logp: 0.38020

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Información de Seguridad

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Datos Aduaneros

  • Código HS:2918290000
  • Datos Aduaneros:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Advanced ChemBlocks
O32356-1G
(R)-3-(4-Hydroxyphenyl)lactic acid
89919-57-3 95%
1G
$810 2023-09-15
Key Organics Ltd
CS-2497-0.5G
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.5g
£632.00 2025-02-08
Aaron
AR006OZZ-100mg
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 98%
100mg
$225.00 2025-02-12
Key Organics Ltd
CS-2497-0.25g
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.25g
£389.00 2025-02-08
1PlusChem
1P006ORN-1g
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 97%
1g
$1193.00 2024-04-20
Aaron
AR006OZZ-250mg
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 98%
250mg
$426.00 2025-02-12
1PlusChem
1P006ORN-100mg
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 97%
100mg
$285.00 2024-04-20
Key Organics Ltd
CS-2497-250MG
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
0.25 g
£388.00 2023-04-17
Key Organics Ltd
CS-2497-1G
(R)-3-(4-hydroxyphenyl)lactic acid
89919-57-3 >95%
1g
£1117.00 2025-02-08
Aaron
AR006OZZ-1g
Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
89919-57-3 98%
1g
$1149.00 2025-02-12

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids
Simon, Ethan S.; Plante, Raymond; Whitesides, George M., Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 min, -20 °C
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ;  -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation
Doi, Takayuki; Hoshina, Yoichiro; Mogi, Hiroyuki; Yamada, Yoshifumi; Takahashi, Takashi, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: 2885218-58-4 Solvents: Water ;  1 d, pH 7, 298 K
Referencia
Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water
Tensi, Leonardo ; Dall'Anese, Anna; Annunziata, Alfonso; Mearini, Simone; Nofrini, Vittorio; et al, Organometallics, 2023, 42(2), 157-166

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ;  rt
Referencia
A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides
Dai, Yun; Wang, Shuye; Zhou, Jie; Tang, Jian; Tang, Weihua, Electrophoresis, 2013, 34(6), 833-840

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA)
Pretlow, Lester; Williams, Roy; Elliott, Mark, Chirality, 2003, 15(8), 674-679

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  10 min, -40 °C
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ;  30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth
Ke, Yi-Yu; Tsai, Chen-Hsuan; Yu, Hui-Ming; Jao, Yu-Chen; Fang, Jim-Min; et al, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: 6A-Amino-6C-(1-butyl-1H-imidazolium-3-yl)-6A,6C-dideoxy-β-cyclodextrin chloride … Solvents: Water ;  pH 6.0, 25 °C
Referencia
Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation
Dai, Yun; Wang, Shuye; Wu, Jianhua; Tang, Jian; Tang, Weihua, RSC Advances, 2012, 2(33), 12652-12656

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Catalase ,  Glycolate oxidase ;  pH 7, 18 °C
Referencia
Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris
Das, Shuvendu; Glenn, James H. IV; Subramanian, Mani, Biotechnology Progress, 2010, 26(3), 607-615

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid
Valls, Nativitat; Lopez-Canet, Meritxell; Vallribera, Merce; Bonjoch, Josep, Chemistry - A European Journal, 2001, 7(16), 3446-3460

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: NAD ,  Ammonium acetate ,  Oxygen Catalysts: Formate dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Hydroxyisocaproate dehydrogenase Solvents: Water ;  8 h, pH 7.0, 1 bar, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids
Busto, Eduardo; Richter, Nina; Grischek, Barbara; Kroutil, Wolfgang, Chemistry - A European Journal, 2014, 20(35), 11225-11228

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: NADH ,  Ammonium formate ,  Oxygen Catalysts: L-Amino acid dehydrogenase ,  Formate dehydrogenase (NADP) ,  Hydroxyisocaproate dehydrogenase ,  D-Hydroxyisocaproate dehydrogenase Solvents: Water ;  6 h, pH 7, 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids
Gourinchas, Geoffrey; Busto, Eduardo; Killinger, Manuela; Richter, Nina; Wiltschi, Birgit; et al, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products

(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Literatura relevante

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